Regioisomeric Differentiation: 4-Bromo vs. 3-Bromo Substitution
No direct head-to-head biological comparison between (4-bromophenyl) and (3-bromophenyl) isomers on the 4,9-dihydro-3H-beta-carboline scaffold has been published. However, the physical and chemical properties of the two isomers are distinct. The target compound, the 4-bromo isomer (CAS 906067-41-2), has a molecular weight of 353.2 g/mol and a distinct chromatographic profile. In contrast, the 3-bromo isomer (CAS 906067-40-1) has the same molecular weight but a different IUPAC name, (3-bromophenyl)-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)methanone, and a different InChI Key (WMNMVSFXUTUXPK-UHFFFAOYSA-N), confirming they are distinct chemical entities with different structures .
| Evidence Dimension | Chemical Structure & Identity |
|---|---|
| Target Compound Data | IUPAC Name: (4-bromophenyl)-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)methanone; CAS: 906067-41-2 |
| Comparator Or Baseline | IUPAC Name: (3-bromophenyl)-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)methanone; CAS: 906067-40-1 |
| Quantified Difference | Structural isomers with bromine substitution at different positions on the phenyl ring. Physical and analytical properties (e.g., InChI Key, melting point, HPLC retention time) will be different. |
| Conditions | Comparative structural analysis based on CAS registry and IUPAC nomenclature. |
Why This Matters
In SAR studies, the position of a halogen substituent is a primary determinant of target affinity and selectivity; procuring the correct 4-bromo isomer is essential for generating valid pharmacological data.
